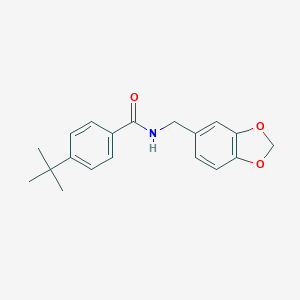
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDB is a benzamide derivative that was first synthesized in 2003 by David E. Nichols and his team at Purdue University. Since then, BDB has been studied extensively for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act on the serotonin system in the brain. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase serotonin levels in the prefrontal cortex, which is associated with mood regulation and cognitive function. It is also believed to have an affinity for the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have several biochemical and physiological effects in animal models. In addition to increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has also been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to form new connections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide also has a relatively low toxicity profile, which makes it safer to use in animal studies. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. One area of interest is its potential as a treatment for other neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide analogs that could have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide and its effects on the brain.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with tert-butylamine and benzoyl chloride. The resulting product is then purified using chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. This synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been studied for its potential as a treatment for various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In animal models, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to enhance fear extinction in mice with PTSD-like symptoms. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide could be a promising therapeutic agent for these conditions.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)15-7-5-14(6-8-15)18(21)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-10H,11-12H2,1-3H3,(H,20,21) |
Clave InChI |
BDFICRLLTCGCFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)




![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
